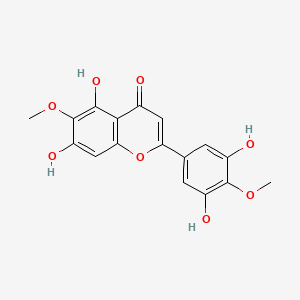

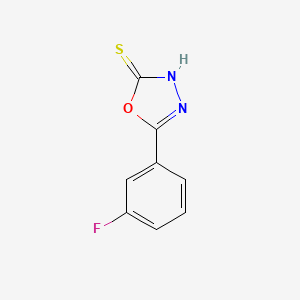

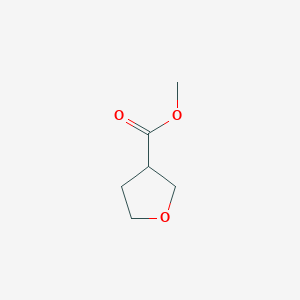

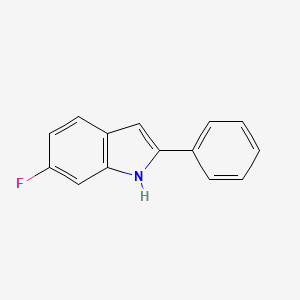

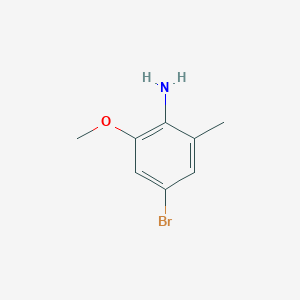

![molecular formula C12H14F3NO2 B1311304 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone CAS No. 333303-11-0](/img/structure/B1311304.png)

1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

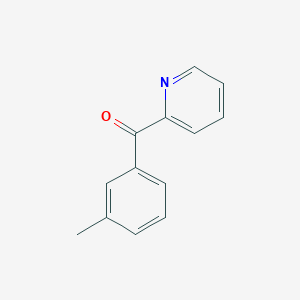

The compound is a Schiff base derivative, which are often synthesized by the condensation of the corresponding aldehydes and amines . They exhibit a strong intramolecular H-bonding between the H-atom of the hydroxy group and the N-atom of the imine moiety .

Synthesis Analysis

Schiff base compounds are commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields the final product .Molecular Structure Analysis

The Schiff base compound has been characterized by IR, UV–Vis, and 1 H and 13 C NMR techniques . These properties were also investigated from a calculative point of view .Physical And Chemical Properties Analysis

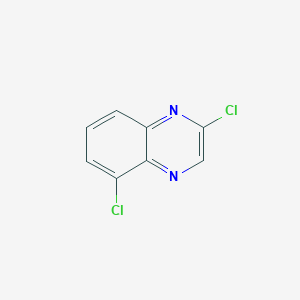

Schiff bases have a wide range of applications spanning the industrial, pharmaceutical, biological, and chemical fields . They are industrially used as dyes and pigments in textile in addition to their application in pharmacology for the synthesis of antibiotics, antiallergic and antitumor substances .Aplicaciones Científicas De Investigación

Photoluminescent Material Development

This compound exhibits properties that make it suitable for developing photoluminescent materials . Its structure allows for intramolecular charge transfer (ICT) effects, which are crucial for photoluminescence. By modulating ICT, researchers can tailor the optical properties of materials for various applications, including organic light-emitting diodes (OLEDs) and other display technologies.

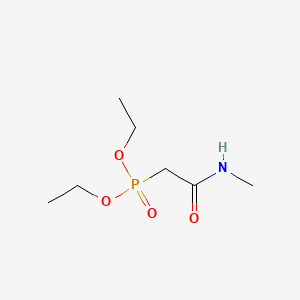

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used in high-performance liquid chromatography (HPLC) methods for the determination of pharmaceutical substances . The compound’s structure, which includes a fluorophore, could potentially aid in the detection and quantification of analytes when coupled with UV detectors.

Biotechnology Research

The compound’s derivatives have been explored for their potential in biotechnology applications, particularly as DNA probes and anticancer agents . Their ability to interact with DNA and plasma proteins suggests they could be used in the design of new chemical probes or therapeutic agents.

Materials Science

In materials science, the compound’s derivatives show promise in optoelectronic devices due to their suitable optical and electronic properties . They could be used in the development of metal–organic semiconductor diodes and other components that require materials with specific refractive indices and dispersion behaviors.

Pharmacology

The compound’s derivatives are being studied for their pharmacological applications. They have been involved in the synthesis of coumarin derivatives, which are significant in the development of new drugs due to their biological activities . The compound’s structure could be key in synthesizing new molecules with potential therapeutic benefits.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c1-3-16(4-2)8-5-6-9(10(17)7-8)11(18)12(13,14)15/h5-7,17H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVOCVYNBQRORC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444808 |

Source

|

| Record name | 1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone | |

CAS RN |

333303-11-0 |

Source

|

| Record name | 1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.